molecular formula C13H18O4 B362694 3-Methoxy-4-(pentyloxy)benzoic acid CAS No. 95459-64-6

3-Methoxy-4-(pentyloxy)benzoic acid

Cat. No. B362694
CAS RN: 95459-64-6
M. Wt: 238.28g/mol
InChI Key: HVTHYMNEWWNSKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-4-(pentyloxy)benzoic acid is a biochemical often used for proteomics research . It has a molecular formula of C13H18O4 and a molecular weight of 238.28 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid core with methoxy (OCH3) and pentyloxy (OC5H11) substituents at the 3rd and 4th positions, respectively . The exact mass and monoisotopic mass are 208.109944368 g/mol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 238.28 . It has a computed XLogP3 value of 4.1, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound also has six rotatable bonds .

Scientific Research Applications

Synthesis and Structural Insights

Research has explored the synthesis of various benzoic acid derivatives, including those similar to 3-Methoxy-4-(pentyloxy)benzoic acid, to understand their structural properties and potential applications. Studies involving the synthesis of benzoic acid derivatives have led to the development of new compounds with potential applications in materials science and as intermediates in organic synthesis. For example, the synthesis and structural analysis of lanthanide 4-benzyloxy benzoates have been studied for their luminescent properties, which are influenced by electron-withdrawing and electron-donating groups (Sivakumar et al., 2010). This research demonstrates how modifications to the benzoic acid structure can enhance or decrease photoluminescence, which is crucial for applications in lighting and display technologies.

Chemical Reactivity and Potential Applications

The chemical reactivity of benzoic acid derivatives, including methoxy- and pentyloxy-substituted compounds, has been the subject of extensive research. For instance, the potentiometric titration of various hydroxylated benzoic acids indicates the versatility and reactivity of these compounds in chemical reactions, providing insights into their potential use in pharmaceuticals and as chemical intermediates (Aktaş & Yaşar, 2004).

Impact on Material Sciences

Studies have also explored the use of benzoic acid derivatives in materials science, such as their role as dopants in polyaniline synthesis. Benzoic acid and its substituted derivatives, including methoxy-substituted benzoic acids, have been used to dope polyaniline, affecting its conductivity and potentially its applications in electronic devices (Amarnath & Palaniappan, 2005).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, the modification and analysis of benzoic acid derivatives have implications for pollution control and chemical analysis. The adsorption-based recovery of metals using chemically modified activated carbon demonstrates the utility of benzoic acid derivatives in environmental remediation efforts (Gunjate et al., 2020).

Safety and Hazards

While specific safety data for 3-Methoxy-4-(pentyloxy)benzoic acid is not available, general precautions should be taken while handling this chemical. Avoid prolonged exposure, breathing dust or vapor, and contact with skin or eyes .

Mechanism of Action

Mode of Action

The exact mode of action of 3-Methoxy-4-(pentyloxy)benzoic acid is currently unknown due to the lack of specific studies on this compound . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . These may include the pH of the environment, the presence of other compounds, and temperature. For instance, extreme pH values could potentially affect the compound’s stability and efficacy. Additionally, the presence of other compounds could influence its absorption and distribution within the body.

properties

IUPAC Name

3-methoxy-4-pentoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-3-4-5-8-17-11-7-6-10(13(14)15)9-12(11)16-2/h6-7,9H,3-5,8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTHYMNEWWNSKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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